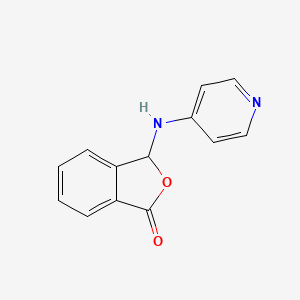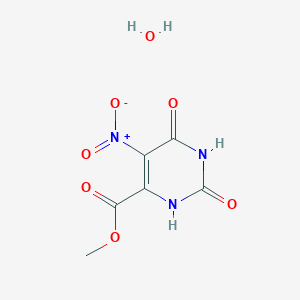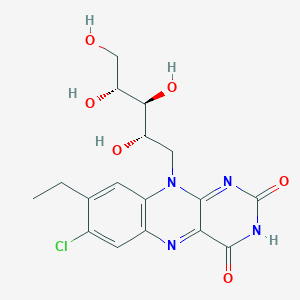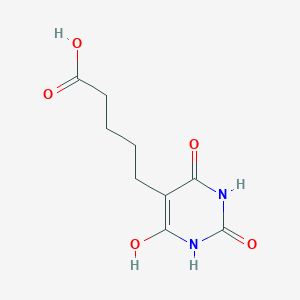
3-(4-Pyridylamino)phthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyridylamino)phthalide is an organic compound with the molecular formula C13H10N2O2. It is a derivative of phthalide, characterized by the presence of a pyridylamino group at the 3-position of the phthalide ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridylamino)phthalide typically involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis. This multi-step process yields the desired compound with an overall yield of approximately 44% .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Pyridylamino)phthalide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyridylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phthalides and pyridylamino derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3-(4-Pyridylamino)phthalide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Pyridylamino)phthalide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridylamino group plays a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate its full potential in therapeutic applications .
Comparación Con Compuestos Similares
- 3-Aminophthalide
- 3-(2-Pyridylamino)phthalide
- 3-(3-Pyridylamino)phthalide
Comparison: Compared to its analogs, 3-(4-Pyridylamino)phthalide exhibits unique properties due to the position of the pyridylamino group. This positional difference affects its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest for further research .
Propiedades
Número CAS |
75483-56-6 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-(pyridin-4-ylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-11-4-2-1-3-10(11)12(17-13)15-9-5-7-14-8-6-9/h1-8,12H,(H,14,15) |
Clave InChI |
CPXMAXYXGJYMJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)
![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)


![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)




